4-{[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid
Overview
Description
4-{[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid: is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound features a bromo-substituted pyrazole ring attached to a benzoic acid moiety, making it a potential candidate for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid typically involves multi-step organic reactions. One common approach is the amide coupling reaction between 4-bromo-1,5-dimethyl-1H-pyrazol-3-carboxylic acid and 4-aminobenzoic acid[_{{{CITATION{{{3{Synthesis and structure of N-methyl-1-[(4-bromo-3,5-dimethyl-1H-pyrazol ...](https://link.springer.com/article/10.1134/S1070363215050072). This reaction is often carried out using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) [{{{CITATION{{{_3{Synthesis and structure of N-methyl-1-(4-bromo-3,5-dimethyl-1H-pyrazol ....
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. Purification steps such as recrystallization or column chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzoic acid moiety can be further oxidized to produce derivatives like benzene-1,2,4-tricarboxylic acid.
Reduction: : The pyrazole ring can be reduced to form a corresponding amine derivative.
Substitution: : The bromo group on the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: : Nucleophiles such as sodium azide (NaN3) or potassium iodide (KI) are employed in substitution reactions.
Major Products Formed
Oxidation: : Benzene-1,2,4-tricarboxylic acid
Reduction: : 4-{[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}benzylamine
Substitution: : 4-{[(4-azido-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-{[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid exerts its effects depends on its molecular targets and pathways. For example, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through experimental studies.
Comparison with Similar Compounds
This compound is similar to other pyrazole derivatives, such as 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzonitrile and 4-{[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzonitrile . its unique structural features, such as the presence of the bromo group and the amide linkage, distinguish it from these compounds.
List of Similar Compounds
4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzonitrile
4-{[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzonitrile
Properties
IUPAC Name |
4-[(4-bromo-1,5-dimethylpyrazole-3-carbonyl)amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O3/c1-7-10(14)11(16-17(7)2)12(18)15-9-5-3-8(4-6-9)13(19)20/h3-6H,1-2H3,(H,15,18)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVOMEQCIYFCNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)NC2=CC=C(C=C2)C(=O)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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